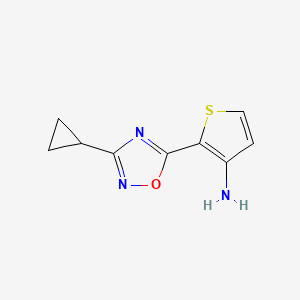

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine

Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine is a heterocyclic compound featuring a thiophene core substituted with an amine group at position 3 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a cyclopropyl group at position 3. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s molecular formula is C₉H₁₀N₄OS, with a molecular weight of 222.27 g/mol . Its synthesis typically involves cyclocondensation reactions between thiophene-3-amine derivatives and appropriately functionalized oxadiazole precursors, though specific synthetic protocols remain proprietary in most literature sources .

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-6-3-4-14-7(6)9-11-8(12-13-9)5-1-2-5/h3-5H,1-2,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLBWNDAUAIWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods: The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene structures exhibit significant anticancer properties. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including:

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

These findings suggest that the oxadiazole moiety may play a critical role in enhancing anticancer activity .

Anti-inflammatory Properties

In silico studies have shown that similar compounds can act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). The docking studies suggest that 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine could be optimized for further anti-inflammatory applications .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. Specific findings include:

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential use in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological effects and therapeutic potential of compounds related to or derived from 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine can be contextualized against analogs bearing related heterocyclic systems or substituents. Below is a systematic comparison:

Structural Analogues with Oxadiazole-Thiophene Scaffolds

Key Observations :

- Substituent Effects: The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or phenyl substituents, as cyclopropane’s ring strain and σ-donor properties reduce oxidative degradation .

- Heterocycle Hybridization : Thiophene-oxadiazole hybrids (e.g., the target compound) exhibit superior π-π stacking interactions in enzyme binding compared to thiazole-oxadiazole systems (e.g., 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine ) .

Analogues with Thiadiazole/Triazole-Thiophene Scaffolds

Key Observations :

- Electronic Properties : Thiadiazole analogs (e.g., 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine ) demonstrate stronger hydrogen-bonding capacity due to sulfur’s electronegativity, enhancing antiparasitic efficacy .

- Triazole vs. Oxadiazole : Triazole-containing compounds (e.g., 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)thiophen-3-amine ) exhibit higher solubility but lower metabolic stability than oxadiazole derivatives .

Physicochemical and Pharmacokinetic Comparison

Key Findings :

Biological Activity

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine features a thiophene ring fused with a cyclopropyl-substituted oxadiazole moiety. The unique combination of these heterocycles contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine |

Biological Activity Overview

Research has indicated that compounds containing oxadiazole rings exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine have been investigated in various studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine have shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |

| PANC-1 (Pancreatic Cancer) | 1.00 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit key pathways involved in cancer cell proliferation.

The mechanism by which 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine exerts its biological effects appears to involve:

- Inhibition of Protein Tyrosine Phosphatases : This interaction could modulate cellular signaling pathways critical for cancer progression .

- Induction of Apoptosis : Flow cytometry assays indicate that this compound can trigger apoptotic pathways in cancer cells .

- Hydrophobic Interactions with Receptors : Molecular docking studies suggest that the compound engages in strong hydrophobic interactions with target proteins, enhancing its binding affinity .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine demonstrated significant cytotoxicity against MCF-7 cells with an IC value of 0.65 µM. The study revealed increased expression levels of p53 and activation of caspase pathways leading to apoptosis .

- Inhibition Studies : In vitro evaluations showed that certain oxadiazole derivatives inhibited histone deacetylases (HDACs), crucial for regulating gene expression related to cancer cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.